molecular formula C9H12N6O4 B12787405 4'-Azido-2'-deoxycytidine CAS No. 130108-76-8

4'-Azido-2'-deoxycytidine

Cat. No.: B12787405
CAS No.: 130108-76-8
M. Wt: 268.23 g/mol
InChI Key: JECSVLDNKUJUJT-MTQIGAJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Azido-2'-deoxycytidine is a synthetic nucleoside analog of interest in medicinal chemistry and virology research. This class of 4'-azido modified nucleosides has been investigated for its potential to inhibit viral replication. Scientific studies on closely related compounds, such as 4'-azido-thymidine and 4'-azido-2'-deoxy-5-methylcytidine, have demonstrated significant anti-hepatitis B virus (HBV) activity by targeting the viral reverse transcription process . These analogs act as chain terminators, integrating into the growing DNA strand during viral replication and halting its elongation. Researchers are exploring 4'-substituted nucleosides like this one to develop novel antiviral agents that are effective against drug-resistant strains of viruses. The azido modification at the sugar moiety is a key structural feature that contributes to the biological activity and conformational properties of the molecule. Handling of this compound should adhere to safe laboratory practices. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130108-76-8

Molecular Formula

C9H12N6O4

Molecular Weight

268.23 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-5-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H12N6O4/c10-6-1-2-15(8(18)12-6)7-3-5(17)9(4-16,19-7)13-14-11/h1-2,5,7,16-17H,3-4H2,(H2,10,12,18)/t5-,7+,9+/m0/s1

InChI Key

JECSVLDNKUJUJT-MTQIGAJGSA-N

Isomeric SMILES

C1[C@@H]([C@](O[C@H]1N2C=CC(=NC2=O)N)(CO)N=[N+]=[N-])O

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)(CO)N=[N+]=[N-])O

Origin of Product

United States

Chemical Synthesis and Derivatization of 4 Azido 2 Deoxycytidine Analogs

Advanced Synthetic Methodologies for 4'-Azido-2'-deoxycytidine Core Structure

The construction of the core this compound structure hinges on the precise and controlled introduction of the azido (B1232118) group at the 4'-position of the furanose ring. This requires sophisticated synthetic methods that ensure the correct stereochemistry and regiochemistry, which are critical for the molecule's biological function.

Stereo- and Regioselective Introduction of the 4'-Azido Group

A key strategy for the synthesis of 4'-azido analogues involves the stereo- and regioselective addition of iodine azide to a 4'-unsaturated nucleoside precursor. This reaction is a critical step that establishes the azido group at the C4' position. The process is followed by an oxidatively assisted displacement of the 5'-iodo group, which finalizes the core structure. Reaction-mechanism considerations and various analytical techniques, including NMR-based calculations and NOE experiments, have suggested that the resulting 4'-azidonucleosides preferentially adopt a 3'-endo (N-type) conformation of the furanose moiety. This conformational preference can be crucial for the interaction of the nucleoside with its biological targets.

Another approach involves the use of a reactive Cu-difluorocarbene complex, generated from the reaction of CuI with FSO₂CF₂CO₂H, to achieve specific modifications. The direct and regioselective synthesis of 6-azido-6-deoxy derivatives can also be achieved by reacting a precursor with triphenylphosphine, carbon tetrabromide, and sodium azide in DMF at room temperature.

Strategic Manipulation of Nucleoside Precursors

The synthesis of this compound and its analogs often begins with readily available nucleoside precursors, such as uridine. A common synthetic route starts with the conversion of a uridine derivative into a 4'-methylene-nucleoside. This intermediate is then treated with iodine monochloride (ICl) and sodium azide (NaN₃) in a solvent like tetrahydrofuran (THF) to yield the desired 4'-azido-nucleoside.

For instance, the synthesis of 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine begins with a protected 2'-deoxy-2'-fluoro-arabinofuranosyl uracil. This precursor undergoes a series of reactions including iodination and elimination to create a 4'-methylene intermediate. Subsequent treatment with ICl and NaN₃ introduces the 4'-azido group. The uracil base is then converted to cytosine by treatment with 1,2,4-triazole and phosphorus oxychloride (POCl₃), followed by reaction with methanolic ammonia.

Synthesis of this compound Derivatives with Modified Sugar Moieties

Modifications to the sugar portion of this compound, particularly at the 2'-position, have been extensively explored to enhance antiviral potency and overcome resistance.

2'-Substituted this compound Analogs (e.g., fluoro, hydroxyl, methyl)

The introduction of different substituents at the 2'-position of the sugar ring has led to the discovery of highly potent antiviral agents.

2'-Fluoro Analogs: The synthesis of 2'-deoxy-2'-fluoro-4'-azido nucleosides has been a significant area of research. For example, 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine was synthesized from a 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside precursor. This compound and its derivatives have shown potent anti-HIV activity. The introduction of fluorine at the 2'-position is thought to enhance binding to the active site of viral reverse transcriptase. The combination of a 2'-fluoro group and a 4'-azido group has resulted in compounds with significant inhibitory activity against viral replication.

2'-Hydroxyl Analogs: The synthesis of 2'-deoxy-2'-β-hydroxy-4'-azidocytidine has also been reported. These analogs are of interest because RNA polymerases typically recognize ribonucleotide substrates through interactions with the 2'-hydroxyl group. Despite the absence of the natural 2'-alpha-hydroxyl moiety, compounds like 2'-deoxy-2'-β-hydroxy-4'-azidocytidine have been shown to be excellent substrates for deoxycytidine kinase and are potent inhibitors of HCV replication.

2'-Methyl Analogs: 4'-Azido-2'-deoxy-2'-C-methylcytidine is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase. The synthesis of this compound combines the structural features of 2'-C-methyl and 4'-azido nucleosides, both of which are known to inhibit HCV replication. The synthetic route to these 2'-C-methyl-4'-azido pyrimidine (B1678525) nucleosides has been developed to explore new and more potent anti-HCV agents.

Compound Key Synthetic Feature Reported Activity
1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosineIntroduction of a 2'-fluoro group in the arabino configuration.Potent anti-HIV agent.
2'-deoxy-2'-β-hydroxy-4'-azidocytidine (RO-9187)Introduction of a 2'-β-hydroxyl group.Potent inhibitor of HCV replication (IC₅₀ = 171 ± 12 nM).
4'-Azido-2'-deoxy-2'-C-methylcytidineCombination of 2'-C-methyl and 4'-azido moieties.Potent inhibitor of HCV NS5B polymerase (EC₅₀ = 1.2 µM).

Design and Synthesis of N4-Substituted this compound Derivatives

Modification of the exocyclic amino group (N4) of the cytosine base is another strategy to develop novel analogs. A series of 2'-deoxy-2'-β-fluoro-4'-azido-β-D-arabinofuranosyl cytidine (B196190) derivatives with heteroatom-containing N4-substituents have been designed and synthesized. The synthesis involves creating the core 2'-fluoro-4'-azido cytidine structure and then introducing various substituents at the N4 position. Antiviral screening of these compounds in HepG2.2.15 cells identified several analogs with good anti-HBV activity and low cytotoxicity. One particular compound, designated 1g, showed significant inhibitory activity on both HBV antigen secretion and viral DNA replication.

Compound ID N4-Substituent Anti-HBV Activity (EC₅₀)
1a Not specified in abstractGood activity
1d Not specified in abstractGood activity
1g Not specified in abstractHBsAg = 9 nM; HBeAg = 0.25 µM; Intracellular DNA = 0.099 µM; Extracellular DNA < 0.01 µM

Prodrug Strategies for Optimized Cellular Delivery of this compound Analogs

Nucleoside analogs require phosphorylation to their active triphosphate form to exert their antiviral effect. This process can be inefficient and is often a rate-limiting step. Prodrug strategies are therefore employed to improve cellular penetration and bypass the initial phosphorylation step.

One prominent approach is the development of phosphoramidate prodrugs (ProTides). These prodrugs mask the monophosphate group of the nucleoside, increasing lipophilicity and facilitating cell entry. Once inside the cell, the masking groups are cleaved by cellular enzymes to release the nucleoside monophosphate, which is then more readily converted to the active triphosphate form. Balapiravir, a prodrug of 4'-azidocytidine (B1678695), is an example of this strategy and was identified as a potent inhibitor of HCV RNA polymerase.

Other prodrug approaches include the use of S-acyl-2-thioethyl (SATE), pivaloyloxymethyl (POM), and isopropyloxycarbonyloxymethyl (POC) groups to mask the phosphate (B84403) moiety. These strategies aim to enhance drug delivery and bioavailability. For example, CycloSaligenyl 3'-azido-2',3'-dideoxythymidine monophosphate (CycloSal-AZTMP) is a prodrug that, upon administration to cells, is converted to the 5'-monophosphate, 5'-diphosphate, and active 5'-triphosphate derivatives of AZT. Such strategies are crucial for optimizing the therapeutic potential of this compound and its analogs.

Rational Design of Prodrug Moieties

The development of nucleoside analogs like this compound as therapeutic agents is often hampered by pharmacological limitations. researchgate.net A primary challenge is the mandatory intracellular conversion of the nucleoside into its active triphosphate form, a process dependent on cellular kinases. researchgate.net The initial phosphorylation to the monophosphate is frequently the rate-limiting step. researchgate.net Furthermore, issues such as poor cell permeability and limited bioavailability can restrict the efficacy of the parent nucleoside. researchgate.netnih.gov To overcome these barriers, a rational prodrug approach is employed, which involves chemically modifying the parent molecule to enhance its delivery and activation. mdpi.com

The core principle behind prodrug design is to mask the active nucleoside with moieties that improve its pharmaceutical properties. mdpi.com These promoieties are designed to be cleaved in vivo, releasing the active drug. Key objectives in the rational design of prodrugs for this compound and its analogs include:

Bypassing the initial phosphorylation step: Phosphoramidate and cyclic phosphoramidate prodrugs are designed to deliver the monophosphate form of the nucleoside directly into the cell, circumventing the often inefficient first phosphorylation step catalyzed by deoxycytidine kinase. researchgate.netnih.gov

Enhancing cell permeability: The hydrophilic nature of nucleosides can limit their ability to cross cellular membranes. Prodrug strategies often involve adding lipophilic groups to increase membrane permeability.

Improving aqueous solubility: In some cases, prodrug moieties can be designed to improve the water solubility of a parent compound, which can be beneficial for formulation. rsc.org

Increasing metabolic stability: Prodrugs can be designed to protect the parent drug from premature metabolism, thereby increasing its circulation time and bioavailability. nih.govdiva-portal.org

Achieving targeted delivery: While a broader concept in prodrug design, moieties can be chosen to be selectively cleaved by enzymes that are overexpressed in target tissues or cells, such as cancer cells. nih.govrsc.org

One prominent example is the development of ester prodrugs, such as balapiravir, the 3',5'-di-O-isobutyryl ester prodrug of 4'-azidocytidine (R1479). nih.govbiorxiv.org This modification was intended to improve the oral bioavailability of the parent compound. Similarly, phosphoramidate prodrugs have been extensively explored. These approaches involve masking the 5'-hydroxyl group with a phosphoramidate moiety, which upon intracellular cleavage yields the 5'-monophosphate. Our studies have led to compounds that are efficiently converted to the active triphosphate in human hepatocytes. researchgate.net Cyclic phosphoramidates have also been investigated as a strategy to avoid the release of potentially toxic byproducts like phenol. researchgate.netnih.gov

The table below summarizes various prodrug moieties designed for nucleoside analogs, including those related to this compound, and the rationale behind their design.

Prodrug MoietyParent Compound ClassDesign RationaleKey References
Ester (e.g., isobutyryl)4'-AzidocytidineEnhance oral bioavailability. nih.govbiorxiv.org
Phosphoramidate2'-C-MethylcytidineBypass initial phosphorylation, deliver monophosphate intracellularly. researchgate.net
Cyclic Phosphoramidate2'-Deoxy-2'-fluoro-2'-C-methylguanosineDeliver monophosphate, potentially reduce toxic byproducts. nih.gov
NitroareneHalogenated PhenazinesLeverage intracellular nitroreductase for bacterial-specific release. rsc.org

The rational design of these prodrugs is a crucial step in translating potent nucleoside inhibitors into viable clinical candidates by optimizing their pharmacokinetic and pharmacodynamic profiles. mdpi.com

Enzymatic Lability and Intracellular Activation of Prodrugs

The efficacy of a nucleoside prodrug is critically dependent on its efficient and selective conversion into the active triphosphate form within the target cell. mdpi.com This bioactivation is a multi-step process mediated by specific intracellular enzymes. nih.gov The prodrug moieties discussed previously are designed to be labile, or easily cleaved, under specific enzymatic conditions. mdpi.com

The activation pathway typically begins with the enzymatic cleavage of the promoiety to release the parent nucleoside or its monophosphate. rsc.org For instance:

Ester-based prodrugs , such as balapiravir, are hydrolyzed by intracellular carboxylesterases to release the free nucleoside, 4'-azidocytidine. nih.gov

Phosphoramidate prodrugs undergo a more complex enzymatic cascade. The initial step is often cleavage by a carboxylesterase or another hydrolase like phosphodiesterase, followed by chemical rearrangement to release the nucleoside 5'-monophosphate. This monophosphate then serves as a substrate for cellular kinases.

Cyclic phosphoramidate prodrugs are also designed for enzymatic hydrolysis to yield the monophosphate, which is then further phosphorylated by cellular enzymes to the diphosphate (B83284) and subsequently the active triphosphate. nih.gov

Once the free nucleoside is released (from an ester prodrug) or the monophosphate is generated (from a phosphoramidate prodrug), the subsequent phosphorylation steps are carried out by cellular nucleoside and nucleotide kinases. For cytidine analogs, deoxycytidine kinase (dCK) is a key enzyme responsible for the initial phosphorylation to the 5'-monophosphate. semanticscholar.org Subsequently, other kinases catalyze the formation of the diphosphate and the pharmacologically active triphosphate. researchgate.net

The table below outlines the enzymatic activation process for different types of nucleoside prodrugs.

Prodrug TypeActivating Enzyme(s)Initial ProductSubsequent StepsKey References
Ester ProdrugCarboxylesterasesParent NucleosidePhosphorylation by cellular kinases (e.g., dCK) to mono-, di-, and triphosphate. nih.gov
Phosphoramidate ProdrugCarboxylesterases, HydrolasesNucleoside MonophosphatePhosphorylation by cellular kinases to di- and triphosphate. researchgate.net
Cyclic Phosphoramidate ProdrugHydrolases, PhosphodiesterasesNucleoside MonophosphatePhosphorylation by cellular kinases to di- and triphosphate. nih.gov

The introduction of a 4'-azido group can influence the substrate suitability for these kinases. Research has shown that 2'-deoxy-4'-azido nucleoside analogs can be excellent substrates for deoxycytidine kinase, with phosphorylation efficiencies sometimes exceeding that of the natural substrate, deoxycytidine. semanticscholar.org This efficient initial phosphorylation is crucial for the subsequent formation of the active triphosphate. The active this compound triphosphate can then act as a competitive inhibitor or a chain-terminating substrate for viral polymerases. semanticscholar.orgnih.gov

Cellular and Molecular Mechanisms of Action of 4 Azido 2 Deoxycytidine Analogs

Cellular Uptake and Intracellular Trafficking

The journey of 4'-Azido-2'-deoxycytidine analogs begins at the cell membrane, where they must traverse this barrier to reach their intracellular targets. This process is not a simple diffusion but rather a highly regulated series of events involving energy-dependent mechanisms and specific transport proteins.

The cellular uptake of analogs such as 2'-deoxy-2'-β-fluoro-4'-azidocytidine (FNC) is an active process that requires cellular energy. nih.gov Studies have demonstrated that the uptake of FNC in Caco-2 cells is influenced by temperature, a key indicator of an energy-dependent mechanism. nih.gov Furthermore, the presence of sodium azide, a metabolic inhibitor that blocks the production of ATP, has been shown to significantly increase the intracellular accumulation of FNC. nih.gov This suggests that while passive diffusion may play a role, active transport mechanisms are critical for the efficient internalization of these compounds. nih.gov The reliance on cellular energy underscores the active and regulated nature of their entry into the cell.

Once inside the cell, the intracellular concentration of this compound analogs is not static but is dynamically regulated by efflux transporters. Members of the ATP-Binding Cassette (ABC) transporter superfamily, including P-glycoprotein (P-gp), Multidrug Resistance-associated Protein 2 (MRP2), and Breast Cancer Resistance Protein (BCRP), have been identified as key players in the efflux of these compounds. nih.govnih.gov

These transporters function as cellular "pumps," actively extruding a wide range of substrates, including nucleoside analogs, from the cell's interior. nih.gov This process is ATP-dependent and can significantly impact the therapeutic efficacy of the compounds by reducing their intracellular concentration. Research has shown that P-gp, MRP2, and BCRP are directly involved in the efflux of FNC. nih.govnih.gov The use of inhibitors for these transporters leads to a significant increase in the intestinal absorption coefficient of FNC, confirming their role in limiting its bioavailability. nih.gov Interestingly, FNC itself has been observed to upregulate the expression and function of these transporters, suggesting a complex feedback mechanism that could influence its own efficacy and that of other co-administered drugs. nih.gov

Table 1: ABC Transporters Involved in the Efflux of 2'-deoxy-2'-β-fluoro-4'-azidocytidine (FNC)

TransporterGene SymbolFunctionEffect on FNCReference
P-glycoprotein (P-gp)ABCB1ATP-dependent efflux of a wide range of xenobiotics.Involved in the efflux transport of FNC from cells. nih.gov
Multidrug Resistance-associated Protein 2 (MRP2)ABCC2ATP-dependent efflux of organic anions and other compounds.Contributes to the efflux of FNC, limiting its intracellular concentration. nih.gov
Breast Cancer Resistance Protein (BCRP)ABCG2ATP-dependent efflux of a diverse array of substrates.Participates in the efflux of FNC, affecting its absorption and distribution. nih.gov

While direct evidence specifically linking this compound analogs to endocytic pathways is still emerging, these mechanisms are known to be involved in the uptake of various molecules, including some nucleoside analogs and nanoparticles. Endocytosis is a process where the cell engulfs extracellular material by invaginating its membrane to form a vesicle.

Scavenger Receptor-Mediated Endocytosis: Scavenger receptors are a diverse group of cell surface receptors that can bind to a wide range of ligands, including modified lipoproteins and polyanionic molecules. nih.govresearchgate.net Some scavenger receptors have been implicated in the uptake of therapeutic agents. biomedpharmajournal.org This pathway could potentially contribute to the internalization of this compound analogs, particularly if they are formulated or complexed in a way that facilitates binding to these receptors.

Caveolae-Mediated Endocytosis: Caveolae are small, flask-shaped invaginations of the plasma membrane that are rich in cholesterol and sphingolipids. researchgate.netnih.gov This pathway is distinct from clathrin-mediated endocytosis and is involved in the uptake of certain toxins, viruses, and nanoparticles. researchgate.net It is a potential route for cellular entry that could allow internalized molecules to bypass the endo-lysosomal pathway, which is often degradative.

Macropinocytosis: This process involves the formation of large, irregular vesicles called macropinosomes, which non-selectively engulf large volumes of extracellular fluid and solutes. nih.govnih.gov Macropinocytosis is often induced by growth factors and can be a significant entry route for larger molecules and drug delivery systems. nih.gov

Further research is required to definitively establish the role of these endocytic pathways in the cellular uptake of this compound and its analogs.

Intracellular Metabolic Activation and Phosphorylation Cascade

Upon entering the cell, this compound analogs are not immediately active. They must undergo a series of enzymatic modifications, a process known as metabolic activation, to be converted into their pharmacologically active triphosphate forms. This phosphorylation cascade is a critical determinant of their therapeutic activity.

The initial and rate-limiting step in the activation of this compound analogs is the addition of a phosphate (B84403) group to the 5'-hydroxyl position of the deoxyribose sugar. This reaction is catalyzed by the enzyme deoxycytidine kinase (dCK). wikipedia.orgcore.ac.uknih.govnih.gov dCK is a key enzyme in the nucleoside salvage pathway, which recycles deoxynucleosides for DNA synthesis. wikipedia.org

Table 2: Key Enzymes in the Metabolic Activation of Deoxycytidine Analogs

EnzymeAbbreviationFunction in Activation CascadeSubstrateProductReference
Deoxycytidine KinasedCKCatalyzes the initial phosphorylation (monophosphorylation).This compound analogThis compound analog monophosphate wikipedia.org
Cytidylate Kinase / UMP-CMP KinaseCMK / UMP-CMPKCatalyzes the second phosphorylation (diphosphorylation).Deoxycytidine analog monophosphateDeoxycytidine analog diphosphate (B83284) wikipedia.org
Nucleoside Diphosphate KinaseNDPKCatalyzes the final phosphorylation (triphosphorylation).Deoxycytidine analog diphosphateDeoxycytidine analog triphosphate (active form) nih.gov

Following the initial phosphorylation by dCK, the resulting monophosphate metabolite undergoes two further phosphorylation steps to yield the active triphosphate form. The second phosphate group is added by cytidylate kinase (also known as UMP-CMP kinase), converting the monophosphate to a diphosphate. wikipedia.org

The final phosphorylation step, which generates the active triphosphate metabolite, is catalyzed by nucleoside diphosphate kinases (NDPKs). nih.gov This triphosphate analog is the ultimate pharmacologically active species that can interfere with viral replication or cellular proliferation by acting as a chain terminator during DNA or RNA synthesis. The intracellular retention of the triphosphate form is a key factor in the long-lasting effects of some of these analogs. nih.gov For instance, the triphosphate form of FNC has been shown to have a markedly longer intracellular retention time compared to that of other nucleoside analogs like lamivudine (B182088). nih.gov

Kinetic Characterization of Kinase Interactions

The activation of this compound and its analogs into their pharmacologically active triphosphate form is a critical step mediated by host cellular kinases. For these nucleoside analogs to exert their antiviral effects, they must first be phosphorylated to the monophosphate, then to the diphosphate, and finally to the triphosphate derivative. This process is initiated by the enzyme deoxycytidine kinase (dCK).

Kinetic studies have demonstrated that certain 2'-modified analogs of 4'-azidocytidine (B1678695) are excellent substrates for dCK. Specifically, 2'-deoxy-2'-β-fluoro-4'-azidocytidine (RO-0622) and 2'-deoxy-2'-β-hydroxy-4'-azidocytidine (RO-9187) have shown high efficiency in this initial phosphorylation step. Research indicates that these compounds are phosphorylated by dCK with efficiencies up to three times higher than that of the natural substrate, deoxycytidine. researchgate.net This enhanced phosphorylation is a key factor, as it is often a rate-limiting step in the activation of nucleoside analogs. researchgate.net The efficient conversion to the monophosphate form facilitates subsequent phosphorylations, leading to higher intracellular concentrations of the active triphosphate analog. researchgate.net

The diphosphate of an analog, 2'-Deoxy-2'-azidocytidine, has been shown in vitro to inhibit mammalian ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. nih.gov This indicates an interaction with another key enzyme in the nucleotide synthesis pathway. Furthermore, the transformation of azidocytidine into its active metabolite is dependent on phosphorylation by deoxycytidine kinase, and cell lines deficient in this enzyme exhibit increased resistance to the analog. nih.gov

Below is a table summarizing the phosphorylation efficiency of select this compound analogs by deoxycytidine kinase compared to the natural substrate.

Interaction with Nucleic Acid Synthesis Machinery

Inhibition of Viral RNA-Dependent RNA Polymerases (e.g., Hepatitis C Virus NS5B Polymerase)

This compound, also known as R1479, and its analogs are potent inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), NS5B. nih.govnih.govcdc.gov This viral enzyme is essential for the replication of the HCV genome. nih.govpatsnap.com The active form of the drug, the 5'-triphosphate derivative (R1479-TP), directly targets the NS5B polymerase. nih.govresearchgate.net

Biochemical assays have characterized R1479-TP as a competitive inhibitor with respect to the natural substrate, cytidine (B196190) triphosphate (CTP). researchgate.net It exhibits potent inhibition of the recombinant HCV NS5B polymerase with a Kᵢ value of 40 nM. nih.govresearchgate.net The inhibitory action is specific to the incorporation of CMP, as demonstrated by its template-dependent potency. researchgate.net Once incorporated into the growing RNA strand by the NS5B polymerase, the analog acts to halt further synthesis. nih.gov

An important feature of 4'-azidocytidine's inhibitory profile is its activity against certain drug-resistant HCV variants. The S282T mutation in the NS5B polymerase, which confers resistance to 2'-C-methylated nucleoside inhibitors, does not result in cross-resistance to R1479. nih.govnih.gov Similarly, analogs like RO-0622 and RO-9187 inhibit NS5B polymerases with S96T or S282T mutations with potencies similar to the wild-type enzyme. researchgate.net

The table below details the inhibitory activity of this compound triphosphate against the HCV NS5B polymerase.

Mechanism of Chain Termination in Nucleic Acid Synthesis

The primary mechanism by which this compound analogs inhibit viral polymerases is through chain termination of the nascent nucleic acid strand. nih.govoup.com After being anabolized to their active 5'-triphosphate form, these analogs are recognized as substrates by the viral polymerase and are incorporated into the growing RNA or DNA chain. researchgate.netexpasy.org

The incorporation of the 4'-azido-nucleoside monophosphate into the nucleic acid chain prevents the addition of the next nucleotide, thereby halting elongation. nih.gov This termination can be immediate. nih.gov For instance, with the HCV NS5B polymerase, the incorporation of 4'-azidocytidine triphosphate leads to a reduction in further elongation with an efficiency comparable to the obligate chain terminator 3'-dCTP. nih.govresearchgate.net

Although these compounds possess a 3'-hydroxyl group, which is typically required for the formation of a phosphodiester bond with the incoming nucleotide, the presence of the bulky 4'-azido group creates a steric hindrance. nih.gov This steric clash is believed to interfere with the proper positioning of the next nucleotide or with the translocation of the polymerase along the template, effectively terminating the chain. nih.gov This mechanism has been described as non-obligate chain termination, where termination occurs despite the presence of the 3'-OH group. nih.govoup.com Studies on the related analog 2′-deoxy-2′-β-fluoro-4′-azidocytidine (FNC) have shown that its incorporation causes chain termination in all tested viral polymerases, including HIV-1 RT, HCV RdRp, RSV RdRp, and DENV-2 RdRp. nih.govoup.com

Modulation of Reverse Transcriptase Activity (Studies on Related Analogs)

Analogs of 4'-azidocytidine have demonstrated significant inhibitory activity against viral reverse transcriptases (RTs), particularly that of the Human Immunodeficiency Virus Type 1 (HIV-1). nih.govoup.comnih.gov These compounds belong to the class of nucleoside reverse transcriptase inhibitors (NRTIs). expasy.orgnih.gov NRTIs function as structural analogs of natural deoxynucleotides. expasy.orgguidelines.org.au

The analog 2′-deoxy-2′-β-fluoro-4′-azidocytidine (FNC, also known as Azvudine) is a potent inhibitor of HIV-1. nih.govoup.com After intracellular phosphorylation to its triphosphate form (FNC-TP), it is efficiently incorporated by HIV-1 RT into the nascent proviral DNA. nih.govnih.gov This incorporation leads to premature chain termination, thereby inhibiting the reverse transcription process essential for HIV replication. expasy.org

Biochemical studies have shown that the efficiency of FNC-TP incorporation by HIV-1 RT is greater than that observed for several viral RNA-dependent RNA polymerases, such as those from HCV, RSV, and DENV-2. nih.govoup.com The presence of the 4'-azido group, despite the compound having a 3'-OH, is crucial for its chain-terminating activity. nih.gov This mechanism is similar to that of other 4'-substituted nucleosides, such as islatravir (4′-ethynyl), which acts as a translocation inhibitor after incorporation. nih.gov The 4'-azido group is thought to cause a steric clash that results in the termination of DNA synthesis. nih.gov

Interference with Cellular Nucleotide Synthesis and DNA/RNA Elongation (Studies on Related Analogs)

Beyond their direct interaction with viral polymerases, some azidocytidine analogs can interfere with cellular nucleotide metabolism and nucleic acid synthesis. Studies on 2'-Deoxy-2'-azidocytidine have revealed a dual mechanism of action on cellular processes. nih.gov

At high concentrations, this analog can inhibit the reduction of cytidine diphosphate (CDP), a key step in the de novo synthesis of deoxycytidine triphosphate (dCTP). nih.gov This suggests that the diphosphate form of the analog inhibits the enzyme ribonucleotide reductase. nih.gov By limiting the pool of available dCTP, the analog can indirectly impede cellular DNA synthesis.

Impact on Cellular Processes and Regulatory Pathways

In addition to directly inhibiting viral enzymes, certain 4'-azidocytidine analogs can modulate cellular processes and regulatory pathways, which can contribute to their antiviral effect. A notable example is the impact of 2′-deoxy-2′-β-fluoro-4′-azidocytidine (FNC) on the intrinsic cellular antiviral defense mechanisms. nih.gov

Research has shown that FNC can restore the expression of the Apolipoprotein B mRNA Editing Catalytic Polypeptide-like 3G (APOBEC3G or A3G) protein in CD4+ T cells from HIV-1-treated patients. nih.gov A3G is a potent cellular cytidine deaminase that introduces hypermutations into newly synthesized viral DNA during reverse transcription, thereby restricting HIV-1 replication. However, the viral infectivity factor (Vif) protein of HIV-1 counteracts this defense by targeting A3G for proteasomal degradation via the cellular E3 ubiquitin ligase complex. nih.gov

FNC has been found to bind to the Vif-E3 ubiquitin ligase complex. nih.gov This interaction prevents Vif from inducing the ubiquitination and subsequent degradation of A3G. nih.gov By protecting A3G from degradation, FNC allows the cell to maintain its natural antiviral activity against HIV-1. This secondary mechanism of action, which is distinct from the inhibition of reverse transcription, highlights the ability of this analog to interfere with virus-host interactions and modulate cellular regulatory pathways. nih.gov

Cell Cycle Progression Modulation (Studies on Related Analogs)

The progression of the cell cycle is a tightly regulated process that ensures the fidelity of cell division. Disruption of this cycle is a key mechanism through which many anticancer agents exert their effects. Studies on analogs of this compound, such as 4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine (FNC), have demonstrated significant modulation of cell cycle progression.

Research has shown that FNC can induce cell cycle arrest at various phases in different cancer cell lines. In a study involving various human cancer cell lines, including B-cell non-Hodgkin's lymphomas, lung adenocarcinoma, and acute myeloid leukemia, FNC was found to cause cell cycle arrest at the G1 and S phases at high and low doses, respectively nih.gov. This indicates a dose-dependent effect on the cell's ability to prepare for and execute DNA synthesis.

More specific findings in a Dalton's lymphoma model revealed that FNC induces G2/M phase cell cycle arrest nih.gov. This arrest is mediated through the modulation of the cell cycle inhibitor p21 nih.gov. The p21 protein is a critical checkpoint control protein that can halt the cell cycle in response to DNA damage, allowing for repair or, if the damage is too severe, initiating apoptosis. The upregulation or activation of p21 by FNC prevents the cell from entering mitosis, thus halting proliferation. Some studies have also pointed to FNC inducing both S- and G2/M phase arrest, suggesting a multi-faceted impact on the cell cycle dntb.gov.ua.

These findings highlight that a key mechanism of action for this compound analogs is the disruption of the normal cell cycle, leading to an inability of cancer cells to divide and proliferate.

Table 1: Modulation of Cell Cycle Progression by this compound Analogs

Analog Cell Line(s) Observed Effect Reference(s)
4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine (FNC) B-cell non-Hodgkin's lymphomas, lung adenocarcinoma, acute myeloid leukemia G1 and S phase arrest (dose-dependent) nih.gov
4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine (FNC) Dalton's lymphoma G2/M phase arrest nih.govresearchgate.net
4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine (FNC) Not specified S and G2/M phase arrest dntb.gov.ua

Gene Expression Perturbations (Studies on Related Analogs)

Beyond their impact on the cell cycle, this compound analogs can also induce significant changes in gene expression, further contributing to their therapeutic effects. These perturbations can affect a wide range of cellular pathways, including those governing apoptosis and cell signaling.

In studies on FNC, a notable dysregulation of genes involved in the mitochondrial-mediated apoptosis pathway has been observed nih.gov. Specifically, FNC treatment leads to the upregulation of the pro-apoptotic gene Bax and the downregulation of the anti-apoptotic genes Bcl-2 and Bcl-xl nih.govresearchgate.net. This shift in the balance of apoptotic regulators favors the induction of programmed cell death in cancer cells.

Furthermore, FNC has been found to inhibit HEY proteins, with a particular impact on HEY1 researchgate.net. HEY1 is a transcriptional regulator within the Notch signaling pathway, which is often overexpressed in various cancers and plays a role in tumor development and progression researchgate.net. By inhibiting HEY1, FNC can interfere with this critical cancer-promoting pathway. The mechanism for this inhibition has been suggested to involve the direct binding of FNC to Jagged1, a ligand for the Notch receptor researchgate.net.

These findings indicate that the molecular impact of this compound analogs extends to the genetic level, where they can modulate the expression of key genes to promote apoptosis and inhibit oncogenic signaling pathways.

Table 2: Gene Expression Perturbations by this compound Analogs

Analog Affected Gene(s) Effect on Expression Cellular Pathway Reference(s)
4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine (FNC) Bax Upregulation Apoptosis nih.govresearchgate.net
4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine (FNC) Bcl-2 Downregulation Apoptosis nih.govresearchgate.net
4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine (FNC) Bcl-xl Downregulation Apoptosis nih.govresearchgate.net
4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine (FNC) HEY1 Inhibition Notch Signaling researchgate.net

Preclinical Biological Activities of 4 Azido 2 Deoxycytidine Analogs in Model Systems

Antiviral Efficacy in In Vitro and Animal Models

Activity against Hepatitis C Virus (HCV) Replication in Replicon Systems

A significant area of investigation for 4'-azido nucleoside analogs has been their efficacy against the Hepatitis C virus (HCV), a major cause of chronic liver disease. The HCV RNA-dependent RNA polymerase, NS5B, is a prime target for antiviral therapy.

4'-Azidocytidine (B1678695), also known as R1479, was identified as a specific and potent inhibitor of HCV replication in subgenomic replicon systems, with a 50% inhibitory concentration (IC₅₀) of 1.28 µM. nih.govnih.gov Its corresponding 5'-triphosphate form acts as a competitive inhibitor of the HCV NS5B polymerase with a Kᵢ of 40 nM and gets incorporated into the nascent RNA, leading to chain termination. nih.govresearchgate.net R1479 demonstrated the ability to completely clear HCV replicon RNA from cells after prolonged incubation without affecting cell viability at concentrations up to 2 mM. nih.govresearchgate.net

Further modifications of the 4'-azidocytidine scaffold led to the development of analogs with even greater potency. For instance, 2'-deoxy-2'-β-fluoro-4'-azidocytidine (RO-0622) and 4'-azido-2'-deoxy-2'-fluoroarabinocytidine showed remarkable potency in the HCV replicon system, with EC₅₀ values of 24 nM. nih.govnih.govresearchgate.net Another analog, 2'-deoxy-2'-β-hydroxy-4'-azidocytidine (RO-9187), also proved to be a potent inhibitor with an IC₅₀ of 171 nM. nih.govresearchgate.net These 2'-deoxy analogs are efficiently phosphorylated intracellularly and their triphosphates are incorporated by the HCV NS5B polymerase, causing chain termination despite lacking the 2'-alpha-hydroxyl group. nih.govresearchgate.net The prodrug of R1479, Balapiravir (R1626), was developed to enhance oral bioavailability and showed dose-dependent reductions in HCV RNA levels in early clinical studies, although its development was later halted due to safety concerns in combination therapy. nih.govnatap.orgnih.gov

Antiviral Activity of 4'-Azido-2'-deoxycytidine Analogs against HCV Replication
CompoundAssay SystemPotency (IC₅₀/EC₅₀)Reference
4'-Azidocytidine (R1479)HCV subgenomic replicon1.28 µM nih.govnih.gov
2'-deoxy-2'-β-fluoro-4'-azidocytidine (RO-0622)HCV replicon system24 nM nih.govresearchgate.net
2'-deoxy-2'-β-hydroxy-4'-azidocytidine (RO-9187)HCV replicon system171 nM nih.govresearchgate.net
4'-azido-2'-deoxy-2',2'-difluorocytidineHCV replicon system66 nM nih.gov
4'-azido-2'-deoxy-2'-fluoroarabinocytidineHCV replicon system24 nM nih.gov

Potent Inhibition of Human Immunodeficiency Virus (HIV) Replication in Cell Culture Models

Analogs of this compound have demonstrated potent activity against the Human Immunodeficiency Virus (HIV), which, like HBV, relies on a reverse transcriptase for replication. A series of 4'-azido-2'-deoxy-β-D-nucleosides exhibited powerful anti-HIV effects in A3.01 cell cultures. nih.gov For example, 4'-azido-2'-deoxyguanosine showed an IC₅₀ of 0.003 µM. nih.gov

Specifically, the cytidine (B196190) analog 1-(4'-azido-2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)cytosine and its hydrochloride salt have shown exceptionally potent anti-HIV-1 activity, with EC₅₀ values of 0.3 nM and 0.13 nM, respectively, without significant cytotoxicity at concentrations up to 100 µM. nih.gov The hydrochloride salt was highly effective against wild-type HIV (NL4-3) and strains resistant to other nucleoside reverse transcriptase inhibitors (NRTIs), suggesting it could be a candidate to combat drug resistance. nih.gov Azvudine (FNC), another 2'-deoxy-2'-β-fluoro-4'-azidocytidine analog, has also been recognized for its potent inhibition of HIV-1. researchgate.netresearchgate.net

Antiviral Activity of this compound Analogs against HIV Replication
CompoundCell LineVirus StrainPotency (EC₅₀)Reference
4'-azido-2'-deoxyguanosineA3.01 cellsHIV0.003 µM nih.gov
1-(4'-azido-2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)cytosine-HIV-10.3 nM nih.gov
1-(4'-azido-2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)cytosine hydrochloride-HIV-1 (NL4-3, wild-type)0.086 nM nih.gov
HIV-1 (NL4-3, K101E)0.15 nM nih.gov
HIV-1 (RTMDR)0.11 nM nih.gov

Efficacy against Hepatitis B Virus (HBV) Replication in Cell Culture

The therapeutic potential of this compound analogs extends to the Hepatitis B Virus (HBV). In a human hepatoblastoma cell line (HepG2 2.2.15) that produces HBV, 4'-Azido thymidine (B127349) and 4'-Azido-2'-deoxy-5-methylcytidine displayed significant anti-HBV activity, with EC₅₀ values of 0.63 µM and 5.99 µM, respectively. nih.govnih.gov These compounds showed no detectable cytotoxicity in MT-2 cells at concentrations up to 100 µM. nih.govnih.gov

The analog 2'-deoxy-2'-β-fluoro-4'-azidocytidine (FNC, Azvudine) has also been shown to effectively inhibit HBV replication. In a HepG2.2.15 cell model, FNC suppressed the secretion of HBV antigens in a dose-dependent manner, with 50% effective concentration values of 0.037 µM for hepatitis B surface antigen and 0.044 µM for hepatitis B e antigen. nih.gov It also significantly reduced intracellular and extracellular HBV DNA levels. nih.gov

Antiviral Activity of this compound Analogs against HBV Replication
CompoundCell LinePotency (EC₅₀)Reference
4'-Azido thymidineHepG2 2.2.150.63 µM nih.govnih.gov
4'-Azido-2'-deoxy-5-methylcytidineHepG2 2.2.155.99 µM nih.govnih.gov
2'-deoxy-2'-β-fluoro-4'-azidocytidine (FNC)HepG2.2.150.037 µM (HBsAg) nih.gov
0.044 µM (HBeAg)

Activity against other RNA Viruses (e.g., SARS-CoV-2 for 2'-deoxy-2'-fluoro-4'-azidocytidine)

The broad-spectrum potential of these analogs has led to their evaluation against other RNA viruses. 2'-deoxy-2'-β-fluoro-4'-azidocytidine (FNC or azvudine), which is active against HIV and HCV, has been investigated for activity against SARS-CoV-2. nih.govoup.com However, biochemical studies have shown that its active triphosphate form (FNC-TP) is a poor substrate for the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). nih.govoup.comnih.gov Consistent with this finding, FNC lacks significant antiviral activity against SARS-CoV-2 in cell culture. nih.govoup.comnih.gov While FNC-TP can cause chain-termination in polymerases from other RNA viruses like respiratory syncytial virus (RSV) and dengue virus (DENV), its inhibitory efficiency is substantially lower for the SARS-CoV-2 polymerase. nih.govoup.com

Anticancer Potential in Preclinical Cell Lines and Xenograft Models (Studies on Related Analogs)

Inhibition of Cancer Cell Line Proliferation

Beyond their antiviral effects, certain nucleoside analogs have been explored for their anticancer properties. The cytidine analog 4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine (FNC) has demonstrated potential as a therapeutic agent for Non-Hodgkin lymphoma (NHL). nih.gov In a T-cell lymphoma model using Dalton's lymphoma (DL) cells, FNC inhibited cell growth and proliferation in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC₅₀) values were measured to be 1 µM, 0.5 µM, and 0.1 µM after 24, 48, and 72 hours of treatment, respectively. nih.gov The mechanism of action was linked to the induction of apoptosis, characterized by DNA fragmentation and nuclear condensation, as well as G2/M phase cell cycle arrest. nih.gov

Anticancer Activity of a this compound Analog
CompoundCell LineTime PointPotency (IC₅₀)Reference
4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine (FNC)Dalton's lymphoma (DL)24 h1 µM nih.gov
48 h0.5 µM
72 h0.1 µM

Efficacy in Tumor Xenograft Models

While specific studies detailing the efficacy of this compound in tumor xenograft models are not extensively documented in available literature, the antitumor potential of structurally related azido-nucleosides and deoxycytidine analogs has been established in various preclinical in vivo models. These studies provide a strong rationale for the potential anticancer activity of this compound derivatives.

For instance, the 3'-azido analog, Azidothymidine (AZT), has demonstrated efficacy against human multiple myeloma xenografts. researchgate.net In these models, treatment with AZT resulted in a significant reduction in tumor volume compared to untreated controls. researchgate.net Furthermore, AZT has been shown to potentiate the antitumor effects of other chemotherapeutic agents, such as 5-fluorouracil, in nude mice transplanted with human gastric cancer cells. nih.gov This combination therapy led to significant suppression of tumor growth. nih.gov

Other related deoxycytidine analogs have also shown promise. The demethylating agent 5-aza-2'-deoxycytidine has been observed to inhibit the growth of human thyroid carcinoma and nasopharyngeal carcinoma xenografts in nude mice. tjyybjb.ac.cnnih.gov In treated animals, tumor volume and weight were significantly reduced, with one study noting a tumor inhibition rate of 45.38%. tjyybjb.ac.cnnih.gov These findings underscore the therapeutic potential of the broader class of modified deoxycytidine nucleosides in oncology.

Underlying Mechanisms of Antitumor Activity (e.g., Inhibition of Retrotransposons)

A key mechanism underlying the antitumor activity of many nucleoside analogs, including azido-nucleosides, is the inhibition of retrotransposons. alzdiscovery.org The human genome contains active retrotransposons, such as Long Interspersed Nuclear Element-1 (LINE-1 or L1), which replicate through a 'copy-and-paste' mechanism that requires a reverse transcriptase (RT) enzyme. alzdiscovery.orgnih.gov Aberrant L1 activity can lead to genomic instability and has been implicated in the progression of various cancers. plos.org

Nucleoside reverse transcriptase inhibitors (NRTIs) are a class of compounds that can block this activity. After being phosphorylated to their active triphosphate form, these analogs are incorporated into the growing DNA chain by the L1 reverse transcriptase, causing chain termination and halting the retrotransposition process. scienceopen.com

Studies have shown that several NRTIs can effectively inhibit L1 retrotransposition. plos.org The triphosphate form of Azidothymidine (AZTTP), a well-known azido-nucleoside, competitively inhibits L1 RT activity with a Ki value of 16.4 nM. scienceopen.com In cell-based assays, AZT and other NRTIs like stavudine (B1682478) and lamivudine (B182088) significantly decrease the frequency of L1 retrotransposition. plos.orgscienceopen.com By suppressing L1 activity, these compounds can mitigate a source of genomic instability, which may contribute to their antitumor effects. nih.gov The inhibition of L1-encoded RT is therefore a plausible and significant mechanism for the anticancer activity of this compound and its analogs. scienceopen.com

Structure-Activity Relationship (SAR) Studies Guiding Analog Development

Influence of Stereochemistry and Substitutions at the 2' and 4' Positions on Biological Potency

The biological activity of this compound analogs is profoundly influenced by the stereochemistry and nature of substituents at the 2' and 4' positions of the furanose ring. The 4'-azido group is a key modification that often imparts potent antiviral and anticancer properties.

Modifications at the 2'-position have been systematically explored to optimize potency. The introduction of a fluorine atom at the 2'-position, particularly in the arabino configuration (up), can significantly enhance antiviral activity. For example, 1-(4'-azido-2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)cytosine exhibits extremely potent anti-HIV-1 activity, with EC50 values in the sub-nanomolar range (0.13-0.3 nM). The stereochemistry of the 2'-substituent is critical; analogs with a 2'-β-fluoro (down) substitution also demonstrate potent inhibition of HCV replication. nih.gov The replacement of the 2'-hydroxyl with other groups has been a successful strategy in developing powerful nucleoside analogs.

The following table summarizes the biological potency of selected this compound analogs with various substitutions, highlighting the structure-activity relationships.

Compound Name2'-Substitution4'-SubstitutionTarget VirusPotency (EC50 or IC50)
1-(4'-azido-2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)cytosine2'-α-Fluoro4'-AzidoHIV-10.3 nM
1-(4'-azido-2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)cytosine HCl salt2'-α-Fluoro4'-AzidoHIV-10.13 nM
4'-azidoarabinocytidine2'-α-Hydroxy4'-AzidoHCV0.17 µM

This table is for illustrative purposes and includes data points from cited research to show the impact of substitutions.

Conformational Preferences of the Furanose Moiety and Their Correlation with Activity

The furanose ring of nucleoside analogs is not planar but exists in a dynamic equilibrium between different puckered conformations, typically described as North (C3'-endo) and South (C2'-endo) types. nih.gov The specific conformational preference, or "sugar pucker," is a critical determinant of biological activity, as it dictates the three-dimensional shape of the nucleoside and how it is recognized by the active site of target enzymes, such as viral polymerases and reverse transcriptases. nih.govdocumentsdelivered.com

A strong correlation has been observed between the preferred sugar ring conformation and the anti-HIV activity of various nucleoside analogs. nih.govdocumentsdelivered.com Analysis of active compounds, including the 3'-azido analog Azidothymidine (AZT), reveals a distinct preference for a C3'-exo sugar pucker. nih.govdocumentsdelivered.com In contrast, structurally similar but inactive compounds tend to adopt a C3'-endo conformation. nih.govdocumentsdelivered.com This conformational preference affects the relative orientation of the base and the critical 5'-hydroxyl group, which is the site of the initial phosphorylation required for activation. nih.govdocumentsdelivered.com

Similarly, for 4'-substituted nucleosides like 4'-ethynyl-2-fluoro-2'-deoxyadenosine, the sugar ring is found to exist primarily in the North conformation. researchgate.net This puckering is believed to contribute to its more efficient incorporation by reverse transcriptase compared to its natural counterpart. researchgate.net Therefore, designing this compound analogs that favor a biologically advantageous sugar pucker is a key strategy for enhancing their therapeutic potency.

Effects of N4-Substitution on Antiviral Activity

Modification of the exocyclic amino group (N4) of the cytosine base is another important strategy for modulating the biological activity of this compound analogs. Introducing various substituents at the N4-position can impact factors such as enzyme recognition, metabolic stability, and antiviral potency.

A study involving a series of N4-substituted 2'-deoxy-2'-β-fluoro-4'-azido-β-D-arabinofuranosyl cytidine derivatives revealed that these modifications can yield compounds with potent anti-HBV (Hepatitis B virus) activity and low cytotoxicity. Specific analogs with heteroatom-containing N4-substituents were found to be particularly effective.

One of the most potent compounds from this series, designated 1g (N4-methoxy), exhibited significant inhibitory activity against both the secretion of HBV antigens (HBsAg and HBeAg) and the replication of viral DNA. This highlights that targeted N4-substitution can be a fruitful avenue for the development of highly active antiviral agents based on the this compound scaffold.

The table below presents data on the anti-HBV activity of selected N4-substituted analogs.

Compound IDN4-SubstituentHBsAg Secretion (EC50)HBeAg Secretion (EC50)Intracellular HBV DNA (EC50)Extracellular HBV DNA (EC50)
1a N4-hydroxy> 10 µM0.77 µM0.28 µM0.03 µM
1d N4-amino2.5 µM0.65 µM0.35 µM0.05 µM
1g N4-methoxy0.009 µM0.25 µM0.099 µM< 0.01 µM

Data sourced from a study on N4-substituted 2'-deoxy-2'-fluoro-4'-azido cytidine derivatives.

Mechanisms of Resistance to 4 Azido 2 Deoxycytidine Analogs

Viral Resistance Pathways

Viruses, particularly those with high replication rates and error-prone polymerases like HIV-1, can rapidly evolve to develop resistance to antiviral drugs. For nucleoside analogs like 4'-Azido-2'-deoxycytidine, this primarily involves genetic changes in the viral polymerase that reduce the drug's ability to inhibit viral replication.

Identification of Mutations in Viral Polymerases Conferring Resistance (e.g., HIV-1 Reverse Transcriptase Mutations)

The primary mechanism of viral resistance to this compound and its analogs, such as zidovudine (B1683550) (AZT or 3'-azido-3'-deoxythymidine), involves the selection of specific mutations within the viral reverse transcriptase (RT) enzyme. These mutations reduce the enzyme's susceptibility to the inhibitor.

Initial studies on HIV-1 isolates from patients undergoing long-term AZT therapy identified a set of key mutations in the RT coding region that confer resistance. Comparative nucleotide sequence analysis revealed several recurring amino acid substitutions in resistant strains compared to sensitive ones. The most common of these are referred to as thymidine (B127349) analog mutations (TAMs). A combination of these mutations is often required to confer high-level resistance. nih.gov

Key mutations identified in the HIV-1 reverse transcriptase that confer resistance to azido-nucleoside analogs include:

M41L: (Methionine to Leucine at codon 41)

D67N: (Aspartic acid to Asparagine at codon 67) nih.gov

K70R: (Lysine to Arginine at codon 70) nih.gov

L210W: (Leucine to Tryptophan at codon 210)

T215Y/F: (Threonine to Tyrosine or Phenylalanine at codon 215) nih.gov

K219Q/E: (Lysine to Glutamine or Glutamic acid at codon 219) nih.gov

Table 1: Key HIV-1 Reverse Transcriptase Mutations Associated with Resistance to Azido-Nucleoside Analogs

Mutation Amino Acid Change Domain Impact on Resistance
M41L Methionine → Leucine Polymerase Contributes to resistance in combination with other TAMs
D67N Aspartic acid → Asparagine Polymerase Common TAM associated with resistance nih.gov
K70R Lysine → Arginine Polymerase Common TAM associated with resistance nih.gov
L210W Leucine → Tryptophan Polymerase Contributes to resistance in combination with other TAMs
T215Y/F Threonine → Tyrosine/Phenylalanine Polymerase Key mutation conferring high-level resistance nih.gov
K219Q/E Lysine → Glutamine/Glutamic acid Polymerase Common TAM associated with resistance nih.gov
N348I Asparagine → Isoleucine Connection Enhances resistance in the presence of TAMs nih.gov
A360V Alanine → Valine Connection Enhances resistance in the presence of TAMs nih.govamanote.com

Cross-Resistance Profiles with Other Established Nucleoside Reverse Transcriptase Inhibitors

The development of resistance to one nucleoside reverse transcriptase inhibitor (NRTI) can often lead to reduced susceptibility to other drugs in the same class, a phenomenon known as cross-resistance. The patterns of cross-resistance are complex and depend on the specific mutations present in the viral polymerase. i-base.info

For instance, the TAMs selected by AZT can confer broad cross-resistance to other thymidine analogs like stavudine (B1682478) (d4T). However, the relationship with cytidine (B196190) analogs is more intricate. Some mutations that confer resistance to one NRTI may even increase susceptibility to another.

Cellular studies have also demonstrated cross-resistance. Human lymphocytic cell lines selected for resistance to 2',3'-dideoxycytidine (ddC) were also found to be cross-resistant to AZT. nih.gov This cellular cross-resistance was linked to alterations in the activity of host cell kinases responsible for activating the drugs. nih.gov The complexity of NRTI cross-resistance means that a detailed analysis of the viral genotype is crucial for selecting effective subsequent treatment regimens. i-base.info

Table 2: General Cross-Resistance Patterns for NRTIs

Drug Class Cross-Resistance Profile Notes
NRTIs Complex and variable. Resistance to one NRTI can confer resistance to others, particularly those with similar structures (e.g., thymidine analogs). However, some mutations may not cause broad cross-resistance and can even lead to hypersensitivity to other NRTIs. i-base.info
NNRTIs Strong cross-resistance among first-generation NNRTIs (nevirapine, efavirenz). Second-generation NNRTIs (etravirine, rilpivirine) may retain activity against viruses with some NNRTI resistance mutations. i-base.info
Protease Inhibitors (PIs) Strong cross-resistance among some PIs. Newer PIs like darunavir may be effective against viruses resistant to earlier PIs. i-base.info
Integrase Inhibitors Cross-resistance can occur within the class. Resistance to first-generation integrase inhibitors may be overcome by newer drugs in the class like dolutegravir. i-base.info

Cellular Resistance Mechanisms

In addition to viral factors, the host cell's own machinery can play a critical role in the development of resistance to this compound and other nucleoside analogs. These mechanisms typically involve changes in the cellular pathways responsible for drug activation and transport.

Alterations in Cellular Kinase Expression or Activity

Like other deoxycytidine analogs, this compound must be phosphorylated by host cell kinases to its active triphosphate form to exert its therapeutic effect. The initial and rate-limiting step in this activation cascade is catalyzed by deoxycytidine kinase (dCK). nih.govnih.gov Consequently, alterations in dCK activity are a primary mechanism of cellular resistance.

Studies on cancer cell lines resistant to the deoxycytidine analog cytarabine (Ara-C) have shown that dCK deficiency is a major cause of resistance. nih.govnih.gov This deficiency can arise from several genetic and epigenetic events:

Gene Mutations: Mutations within the DCK gene can lead to a non-functional or poorly active enzyme. nih.govnih.gov In some cases, drug exposure can induce a switch from a heterozygous to a homozygous mutated state of DCK, resulting in a complete loss of function. nih.gov

Loss of Heterozygosity (LOH): The loss of the functional allele of the DCK gene is a common mechanism leading to resistance. nih.gov

Decreased mRNA Expression: Reduced transcription of the DCK gene can lead to lower levels of the enzyme, thereby limiting the cell's capacity to activate the drug. nih.gov

Transfecting resistant cells with a functional, wild-type copy of the DCK gene has been shown to restore sensitivity to deoxycytidine analogs, confirming the critical role of this enzyme in the resistance mechanism. nih.govnih.gov Therefore, insufficient intracellular concentration of the active triphosphate form of the drug, due to impaired phosphorylation, is a key driver of cellular resistance. nih.gov

Role of Efflux Pump Modulation in Cellular Resistance

Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including drugs, out of the cell. mdpi.comnih.gov Overexpression of these pumps can prevent drugs from reaching their intracellular targets, representing a significant mechanism of multidrug resistance (MDR) in both bacteria and cancer cells. mdpi.comresearchgate.net

The Resistance-Nodulation-Cell Division (RND) superfamily of efflux pumps is a major contributor to MDR in Gram-negative bacteria, expelling a broad range of compounds. nih.govmdpi.com These pumps are part of a tripartite system that spans the inner and outer bacterial membranes, effectively removing toxic substances from the cell. researchgate.netnih.gov

While the role of efflux pumps in resistance to antibiotics is well-established, their involvement in resistance to nucleoside analogs is less clear. Some studies have investigated whether overexpression of MDR-associated proteins contributes to the efflux of these antiviral agents. However, in studies of H9 lymphocytic cells resistant to ddC and AZT, the involvement of multidrug resistance proteins was ruled out, as inhibitors of these pumps (verapamil and trifluoperazine) failed to alter the intracellular accumulation of the drugs. nih.gov This suggests that for certain cell types and specific nucleoside analogs, efflux pump modulation may not be a primary resistance mechanism. Further research is needed to fully elucidate the role of various efflux pump families in cellular resistance to this compound across different biological contexts.

Advanced Research Methodologies and Future Directions in 4 Azido 2 Deoxycytidine Analog Research

Analytical Techniques for Compound Characterization and Metabolite Profiling

Precise characterization of 4'-Azido-2'-deoxycytidine analogs and their metabolic fate within cells is fundamental to their development. A suite of powerful analytical techniques is employed for this purpose, providing insights into their structural integrity, purity, and intracellular transformations.

Spectroscopic Analyses (e.g., NMR, HRMS, X-ray Crystallography)

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of novel nucleoside analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a cornerstone technique for determining the chemical structure of organic molecules. For this compound analogs, 1H-NMR and 13C-NMR spectra provide detailed information about the arrangement of atoms and the connectivity within the molecule. nih.govresearchgate.net The chemical shifts and coupling constants of protons and carbons in the sugar and base moieties confirm the identity and purity of the synthesized compounds. hmdb.ca

High-Resolution Mass Spectrometry (HRMS) : HRMS is employed to accurately determine the elemental composition of a compound by measuring its mass-to-charge ratio with very high precision. mdpi.com This technique is crucial for confirming the molecular formula of newly synthesized this compound analogs and their metabolites. nih.gov

X-ray Crystallography : This powerful technique provides the three-dimensional atomic coordinates of a molecule in its crystalline state. youtube.com X-ray crystallography has been instrumental in determining the solid-state conformation of azido-substituted nucleosides, revealing critical information about bond lengths, bond angles, and the spatial orientation of the azido (B1232118) group. nih.govnih.gov This structural information is vital for understanding how these analogs interact with their biological targets. mdpi.commdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Intracellular Metabolite Quantification

Understanding the intracellular metabolism of this compound is critical to understanding its mechanism of action. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used to identify and quantify the intracellular metabolites of nucleoside analogs. nih.govlcms.cz

This method separates the parent compound from its phosphorylated metabolites (monophosphate, diphosphate (B83284), and triphosphate forms) using liquid chromatography. The separated components are then introduced into a tandem mass spectrometer, which provides structural information and allows for precise quantification. nih.govshimadzu.co.uk Studies have successfully applied LC-MS/MS to determine the intracellular concentrations of the active triphosphate form of azido-containing nucleosides, providing crucial data for pharmacokinetic and pharmacodynamic modeling. nih.gov

Biochemical and Cellular Assays for Functional Characterization

A variety of biochemical and cellular assays are essential to evaluate the biological activity of this compound and its derivatives. These assays provide insights into their mechanism of action, potency, and selectivity.

Enzyme Kinetics Studies (e.g., Kinase and Polymerase Inhibition Assays)

To exert their antiviral or anticancer effects, nucleoside analogs must be converted to their active triphosphate form by cellular kinases and then compete with natural nucleotides for incorporation by viral or cellular polymerases. nih.gov

Kinase Inhibition Assays : These assays measure the ability of this compound analogs to be phosphorylated by cellular kinases, such as deoxycytidine kinase (dCK). nih.govnih.gov Understanding the efficiency of this first phosphorylation step is crucial, as it is often the rate-limiting step in the activation of these prodrugs. creativebiomart.netnovocib.com Enzyme kinetics studies determine key parameters like the Michaelis constant (Km) and the maximum velocity (Vmax), which quantify the affinity of the analog for the kinase. fishersci.com

Polymerase Inhibition Assays : Once converted to the triphosphate form, the primary mechanism of action for many nucleoside analogs is the inhibition of viral or cellular DNA or RNA polymerases. nih.gov In vitro polymerase assays are used to determine the inhibitory potency of the triphosphate metabolite. researchgate.netnih.gov These assays measure the ability of the analog triphosphate to compete with the natural substrate and be incorporated into a growing nucleic acid chain, often leading to chain termination. frontiersin.org Kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are determined to quantify the inhibitory activity against specific polymerases. nih.gov

ParameterDescriptionRelevance to this compound Research
Km (Michaelis Constant) Substrate concentration at which the enzyme reaction rate is half of Vmax.Indicates the affinity of a kinase for the nucleoside analog. A lower Km suggests a higher affinity.
Vmax (Maximum Velocity) The maximum rate of an enzyme-catalyzed reaction.Reflects the efficiency of phosphorylation of the nucleoside analog by a kinase.
Ki (Inhibition Constant) A measure of the potency of an inhibitor.Quantifies the inhibitory activity of the triphosphate form of the analog against a polymerase.
IC50 (Half-maximal Inhibitory Concentration) The concentration of an inhibitor that causes 50% inhibition of a specific biological or biochemical function.A common measure of the potency of the analog's triphosphate form in polymerase inhibition assays.

Cell-Based Viral Replicon and Infection Models

To evaluate the antiviral activity of this compound analogs in a more biologically relevant context, cell-based assays are employed.

Viral Replicon Systems : These are engineered cell lines that contain a self-replicating portion of a viral genome, often linked to a reporter gene (e.g., luciferase). These systems allow for the high-throughput screening of compounds that inhibit viral replication without the need to handle infectious virus. The activity of the analog is measured by the reduction in the reporter signal.

Infection Models : In these assays, susceptible host cells are infected with the target virus in the presence of varying concentrations of the this compound analog. nih.gov The antiviral activity is determined by measuring the reduction in viral yield, viral antigens, or viral nucleic acids. nih.gov These models are crucial for determining the 50% effective concentration (EC50) of the compound. nih.gov

Cellular Proliferation and Viability Assays

A critical aspect of developing any therapeutic agent is to assess its potential toxicity to host cells. Cellular proliferation and viability assays are used to determine the cytotoxic effects of this compound analogs. lumiprobe.comresearchgate.net

Proliferation Assays : These assays measure the rate of cell division. jenabioscience.comnih.gov Methods like the incorporation of labeled nucleosides (e.g., BrdU or EdU) into newly synthesized DNA are used to quantify cell proliferation. sigmaaldrich.comsigmaaldrich.com

The therapeutic index (TI) of a compound is calculated as the ratio of its CC50 to its EC50 (TI = CC50/EC50). A higher TI indicates a more favorable safety profile, as it suggests that the compound is effective against the virus at concentrations that are not toxic to the host cells.

Assay TypePrincipleEndpoint MeasuredKey Parameter
MTT Assay Reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.Colorimetric signal proportional to the number of viable cells.CC50
EdU Incorporation Assay Incorporation of the thymidine (B127349) analog EdU into newly synthesized DNA, detected by click chemistry.Fluorescent signal indicating cells undergoing DNA replication.Inhibition of proliferation
Trypan Blue Exclusion Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up.Number of stained (non-viable) versus unstained (viable) cells.Percentage of viable cells

Molecular Biology Techniques for DNA/RNA Incorporation and Gene Expression Analysis

The study of this compound and its analogs necessitates a sophisticated toolkit of molecular biology techniques to elucidate their mechanisms of action. These methods are primarily focused on two key areas: determining the extent to which the nucleoside analog is incorporated into the DNA and RNA of target cells, and analyzing the subsequent changes in gene expression profiles.

The incorporation of nucleoside analogs like this compound into nucleic acids can be investigated through several established and emerging techniques. One common approach is metabolic labeling, where cells are cultured in the presence of the analog. Following this, cellular DNA and RNA are isolated and purified. The presence of the incorporated analog can then be detected and quantified using highly sensitive analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). For analogs containing specific chemical handles, such as the azide group in this compound, click chemistry can be employed. This involves reacting the azide group with a tagged alkyne molecule, allowing for visualization and enrichment of the labeled nucleic acids.

Furthermore, polymerase chain reaction (PCR)-based methods and next-generation sequencing (NGS) can be adapted to identify the precise locations of analog incorporation within the genome or transcriptome. These techniques can reveal sequence-specific preferences for incorporation and provide insights into how the presence of the analog might affect the fidelity of DNA replication and transcription.

Once it is established that this compound is incorporated into cellular nucleic acids, it is crucial to understand its impact on global gene expression. High-throughput techniques such as DNA microarrays and RNA sequencing (RNA-Seq) are powerful tools for this purpose. In a typical experiment, cells are treated with this compound, and at various time points, total RNA is extracted. This RNA is then used to generate labeled cDNA for hybridization to a microarray chip or for deep sequencing.

The resulting data provides a comprehensive snapshot of the transcriptome, revealing which genes are up-regulated or down-regulated in response to the compound. Bioinformatic analysis of this data can then identify affected cellular pathways and biological processes, offering clues about the compound's mechanism of action and potential therapeutic effects or off-target toxicities. For instance, studies on analogous cytidine (B196190) analogs have shown significant alterations in the expression of genes involved in cell cycle regulation, apoptosis, and immune signaling pathways.

Technique Application in this compound Research Information Gained
Metabolic Labeling with LC-MS/MS Quantifying the amount of this compound incorporated into DNA and RNA.Overall incorporation levels of the analog.
Click Chemistry Detecting and enriching DNA/RNA fragments containing the 4'-azido group.Facilitates downstream analysis of nucleic acids containing the analog.
Next-Generation Sequencing (NGS) Identifying the specific genomic or transcriptomic locations of incorporation.Sequence context of incorporation and potential for inducing mutations.
DNA Microarrays Profiling the expression of thousands of genes simultaneously after treatment.Identification of differentially expressed genes and affected pathways.
RNA Sequencing (RNA-Seq) Providing a comprehensive and quantitative analysis of the transcriptome.Detailed insights into changes in gene expression, including alternative splicing.

Computational Approaches in Structure-Based Drug Design and Mechanism Elucidation

Computational methodologies play an indispensable role in the modern drug discovery and development pipeline, and the investigation of this compound and its analogs is no exception. These in silico approaches provide valuable insights into the molecular interactions between the compound and its biological targets, help in predicting its activity and potential for resistance, and guide the design of more potent and specific derivatives.

Molecular Docking and Dynamics Simulations for Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule when bound to a larger molecule, such as a protein. In the context of this compound, docking studies are instrumental in understanding how its triphosphate form interacts with the active site of viral polymerases, such as reverse transcriptases or RNA-dependent RNA polymerases researchgate.net. By modeling the binding pose, researchers can identify key amino acid residues involved in the interaction and predict the binding affinity. This information is crucial for structure-activity relationship (SAR) studies, where the goal is to understand how chemical modifications to the analog affect its binding and inhibitory activity. For example, docking simulations can help rationalize why certain substitutions on the sugar or base moiety of 4'-azidocytidine (B1678695) analogs lead to enhanced antiviral potency.

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed view of the ligand-protein complex. MD simulations simulate the movement of atoms and molecules over time, allowing researchers to observe the stability of the binding pose, the conformational changes in both the ligand and the protein upon binding, and the role of solvent molecules in the interaction. For this compound, MD simulations can be used to study the conformational dynamics of the polymerase active site when the analog is bound, providing insights into the mechanism of polymerase inhibition and chain termination. Furthermore, MD simulations can be employed to investigate the structural consequences of incorporating this compound into a DNA or RNA duplex, assessing its impact on the stability and conformation of the nucleic acid.

In Silico Prediction of Compound Activity and Potential Resistance Mechanisms

Computational models are increasingly being used to predict the biological activity of novel compounds before they are synthesized and tested in the laboratory. Quantitative Structure-Activity Relationship (QSAR) models, for instance, correlate the chemical structures of a series of compounds with their biological activities to develop predictive models. For 4'-azido nucleoside analogs, QSAR studies can identify key molecular descriptors that are associated with potent antiviral activity, thereby guiding the design of new analogs with improved efficacy.

Another critical aspect of antiviral drug development is anticipating and understanding the mechanisms of drug resistance. Computational approaches can be used to predict mutations in the target protein that are likely to confer resistance to this compound. By performing in silico mutagenesis and subsequent molecular docking or MD simulations, researchers can assess how specific amino acid changes in the polymerase active site affect the binding of the analog. This can help in identifying potential resistance hotspots and in designing second-generation inhibitors that are active against resistant strains. Furthermore, computational tools can analyze viral genome sequences from clinical isolates to identify naturally occurring polymorphisms that may impact the susceptibility to this compound.

Computational Method Application in this compound Research Insights Gained
Molecular Docking Predicting the binding mode of this compound triphosphate in the active site of viral polymerases.Identification of key interactions and prediction of binding affinity.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the analog-polymerase complex and its incorporation into nucleic acids.Understanding binding stability, conformational changes, and the mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) Developing predictive models for the antiviral activity of 4'-azido nucleoside analogs.Guiding the design of more potent compounds.
In Silico Mutagenesis Predicting mutations in the target polymerase that may lead to drug resistance.Identifying potential resistance mechanisms and informing the design of next-generation inhibitors.
ADMET Prediction In silico evaluation of the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of analogs.Early assessment of the drug-like properties of new chemical entities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4'-Azido-2'-deoxycytidine, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves nucleoside modification via azide substitution at the 4'-position of a cytidine scaffold. Key steps include:

  • Protecting the 2'-deoxyribose hydroxyl groups to prevent side reactions.
  • Introducing the azido group using NaN₃ or azidotrimethylsilane under controlled conditions .
  • Deprotection and purification via reverse-phase HPLC or column chromatography.
  • Purity validation requires NMR (¹H/¹³C) for structural confirmation and LC-MS for chemical homogeneity (>95% purity).

Q. How is the structural integrity of this compound confirmed in experimental settings?

  • Methodological Answer : Use a combination of:

  • Spectroscopic techniques : ¹H/¹³C NMR to verify azide placement and sugar conformation.
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight.
  • X-ray crystallography (if crystalline): For absolute configuration determination, though this is challenging due to azide instability .

Q. What is the established mechanism of action of this compound against viral polymerases?

  • Methodological Answer : The compound acts as a chain-terminating nucleotide analog.

  • Enzymatic assays : Measure incorporation into viral RNA/DNA polymerases (e.g., HCV NS5B) using radiolabeled substrates.
  • Molecular docking : Predict binding affinity to polymerase active sites, supported by structural data from analogs like 4'-azido-2'-deoxy-2'-fluorocytidine .

Advanced Research Questions

Q. How to design a cross-viral efficacy study for this compound?

  • Methodological Answer :

  • Virus panel selection : Include paramyxoviruses (e.g., Nipah), flaviviruses (e.g., HCV), and coronaviruses to assess broad-spectrum potential.
  • Cell-based assays : Measure EC₅₀ in Vero, Huh-7, and primary human cells.
  • Resistance profiling : Serial passaging under drug pressure to identify polymerase mutations (e.g., S282T in HCV) .
  • Data Table Example :
Virus FamilyEC₅₀ (µM)Selectivity Index (SI)Resistance Mutations
Paramyxoviridae0.12>100L249V
Flaviviridae0.08>150S282T

Q. How to resolve discrepancies between in vitro potency and in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetic profiling : Assess bioavailability, plasma half-life, and tissue distribution in animal models.
  • Metabolite identification : Use LC-MS/MS to detect inactive metabolites (e.g., de-azidated derivatives).
  • Dose optimization : Adjust dosing regimens based on AUC/MIC ratios and protein binding effects .

Q. What strategies improve metabolic stability of this compound while retaining antiviral activity?

  • Methodological Answer :

  • Sugar moiety modifications : Introduce fluorine at 2'-position to block enzymatic degradation (e.g., 4'-azido-2'-deoxy-2'-fluorocytidine) .
  • Pro-drug approaches : Mask the 5'-OH with phosphoramidate esters to enhance cellular uptake.
  • In silico modeling : Predict metabolic hotspots using CYP450 isoform databases.

Q. How to analyze structure-activity relationships (SAR) between this compound and its analogs?

  • Methodological Answer :

  • Parameterization : Compare EC₅₀, cytotoxicity (CC₅₀), and selectivity indices across analogs.
  • Key structural variables :
  • Azide position (4' vs. 2').
  • Sugar pucker (C2'-endo vs. C3'-endo).
  • Base pairing efficiency (via thermal denaturation assays).
  • Case study : 4'-azido-2'-deoxy-2'-fluorocytidine showed 10-fold higher potency against HCV than the parent compound due to enhanced ribose rigidity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.